4-Bromo-2-(trifluoromethyl)phenol
Overview
Description
4-Bromo-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4BrF3O. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a bromine atom and a trifluoromethyl group, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It also has a LogP value of 1.79, indicating some degree of lipophilicity, which could influence its distribution and bioavailability .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and may have specific target organ toxicity, affecting the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)phenol. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, it’s recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-(trifluoromethyl)phenol can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)phenol using bromine or a bromine source in the presence of a catalyst. The reaction typically takes place under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of efficient catalysts and purification techniques is crucial to obtain high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized compounds .
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)phenol: Similar structure but lacks the bromine atom.
4-Trifluoromethylphenol: Similar structure but lacks the bromine atom at position 2.
Uniqueness
4-Bromo-2-(trifluoromethyl)phenol is unique due to the presence of both bromine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGERGWEOJVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198854 | |
Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50824-04-9 | |
Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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